![molecular formula C9H6BrClN2O2 B2486174 Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate CAS No. 1674389-94-6](/img/structure/B2486174.png)
Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate
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Overview
Description
“Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate” is likely a complex organic compound. Pyridine derivatives, such as this one, are often used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods including the use of chiral auxiliaries and protodeboronation of pinacol boronic esters .Scientific Research Applications
Catalytic Protodeboronation and Alkene Hydromethylation
Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate serves as a valuable building block in organic synthesis. While protodeboronation of alkyl boronic esters is not well-developed, recent research has explored its application. By utilizing a radical approach, this compound enables the formal anti-Markovnikov hydromethylation of alkenes. This transformation has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility .
Microwave-Assisted Arylation
Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate finds application in microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .
Suzuki–Miyaura Coupling
The boron moiety in this compound allows it to participate in Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation, owing to their mild conditions and functional group tolerance. Methyl 3-bromo-6-chloro-5-cyano-2-methylpyridine-4-carboxylate can serve as a versatile substrate in such coupling reactions .
Mechanism of Action
Target of Action
The targets of a compound are usually proteins such as enzymes or receptorsBased on its structure, it might interact with proteins that have affinity for pyridine derivatives .
Mode of Action
The mode of action refers to how the compound interacts with its target to exert an effect. Without specific studies, it’s hard to determine the exact mode of action of this compound. Many pyridine derivatives are known to bind to their targets via non-covalent interactions such as hydrogen bonding and pi-stacking .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Many pyridine derivatives are involved in pathways related to cellular signaling and metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. Without specific studies, it’s hard to determine the ADME properties of this compound. Many pyridine derivatives are known to be well absorbed and distributed in the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Without this information, it’s hard to predict the exact molecular and cellular effects of this compound .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the activity of many pyridine derivatives can be affected by the pH of the environment, as changes in pH can alter the compound’s charge state and therefore its ability to interact with its targets .
properties
IUPAC Name |
methyl 5-bromo-2-chloro-3-cyano-6-methylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-4-7(10)6(9(14)15-2)5(3-12)8(11)13-4/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNIWOHOFIFALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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